Computed Lipophilicity (XLogP3) Comparison Against Mono-Substituted Indole-3-carbonitriles
The target compound exhibits a markedly lower computed lipophilicity (XLogP3 = 1.8) compared to its three closest mono-substituted analogs: 6-methoxy-1H-indole-3-carbonitrile (XLogP3 = 2.3), 5-fluoro-1H-indole-3-carbonitrile (XLogP3 = 2.4), and 7-chloro-1H-indole-3-carbonitrile (XLogP3 = 2.4) [1][2][3][4]. This reduction of 0.5–0.6 log units represents a significant shift for a fragment-sized molecule, where lipophilicity control is a paramount objective to avoid promiscuous binding and poor solubility [5].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 6-methoxy-1H-indole-3-carbonitrile: 2.3; 5-fluoro-1H-indole-3-carbonitrile: 2.4; 7-chloro-1H-indole-3-carbonitrile: 2.4 |
| Quantified Difference | Reduction of 0.5–0.6 log units (22-25% lower) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021–2025) |
Why This Matters
Lower lipophilicity in fragments is directly correlated with improved aqueous solubility and reduced off-target binding, favoring downstream lead-likeness, making this scaffold a superior starting point for medicinal chemistry campaigns targeting kinases or IDO1.
- [1] PubChem. (2025). 5-Fluoro-6-methoxy-1H-indole-3-carbonitrile, CID 55265092. National Center for Biotechnology Information. Retrieved May 6, 2026. View Source
- [2] PubChem. (2025). 6-Methoxy-1H-indole-3-carbonitrile, CID 53401197. National Center for Biotechnology Information. Retrieved May 6, 2026. View Source
- [3] PubChem. (2025). 5-Fluoro-1H-indole-3-carbonitrile, CID 5200452. National Center for Biotechnology Information. Retrieved May 6, 2026. View Source
- [4] PubChem. (2025). 7-Chloro-1H-indole-3-carbonitrile, CID 27281959. National Center for Biotechnology Information. Retrieved May 6, 2026. View Source
- [5] Meine, R., Becker, W., Falke, H., Preu, L., Loaëc, N., et al. (2018). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. *Molecules*, 23(2), 64. View Source
